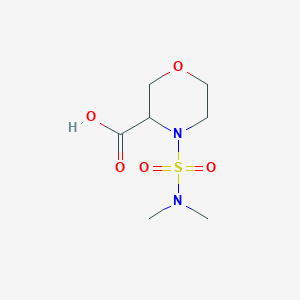
4-(Dimethylsulfamoyl)morpholine-3-carboxylic acid
Vue d'ensemble
Description
“4-(Dimethylsulfamoyl)morpholine-3-carboxylic acid” is a chemical compound with the CAS Number: 1316218-55-9 . It has a molecular weight of 238.26 . The IUPAC name for this compound is 4-[(dimethylamino)sulfonyl]-2-morpholinecarboxylic acid . The physical form of this compound is oil .
Molecular Structure Analysis
The InChI code for “4-(Dimethylsulfamoyl)morpholine-3-carboxylic acid” is 1S/C7H14N2O5S/c1-8(2)15(12,13)9-3-4-14-6(5-9)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-(Dimethylsulfamoyl)morpholine-3-carboxylic acid” is an oil at room temperature . As a carboxylic acid, it may exhibit properties such as weak acidity and the ability to form hydrogen bonds . The solubility of carboxylic acids in water usually decreases with increasing carbon chain length .Applications De Recherche Scientifique
Psychotropic Activity of Phosphorylated Carboxylic Acids Derivatives
Research on phosphorylated carboxylic acids derivatives, such as phosphorylacetohydrazides, indicates potential for developing drugs with psychotropic activity. This includes compounds that improve memory, learning, and exhibit neuroprotective properties, potentially relevant for conditions like Alzheimer's disease (Semina et al., 2016).
Pharmacological Interest of Morpholine Derivatives
Morpholine, a core structure in the chemical of interest, has been found in various organic compounds with diverse pharmacological activities. This review highlights the broad spectrum of pharmacological profiles of morpholine derivatives, including their application in drug design and synthesis for novel therapeutic agents (Asif & Imran, 2019).
Carboxylic Acids in Biocatalyst Inhibition
Carboxylic acids, including morpholine-3-carboxylic acid derivatives, play significant roles in biocatalysis and microbial fermentation processes. Their impact on microbial inhibitors highlights the importance of understanding their mechanisms for potential applications in bio-based chemical production (Jarboe et al., 2013).
Liquid-Liquid Extraction of Carboxylic Acids
The extraction and purification of carboxylic acids from aqueous streams using liquid-liquid extraction techniques are crucial for bio-based plastic production. This research area could be relevant for separating and purifying "4-(Dimethylsulfamoyl)morpholine-3-carboxylic acid" for various industrial applications (Sprakel & Schuur, 2019).
Bioisosteres of Carboxylic Acid
The exploration of carboxylic acid bioisosteres, aiming to replace the carboxylate moiety for improved pharmacological profiles, could inform the development of novel compounds with enhanced therapeutic potential. Such research underscores the versatility of carboxylic acid derivatives in drug development (Horgan & O’ Sullivan, 2021).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)morpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O5S/c1-8(2)15(12,13)9-3-4-14-5-6(9)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISWBUCIOVNXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCOCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylsulfamoyl)morpholine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)

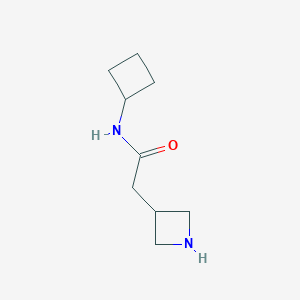
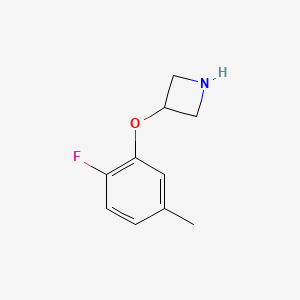
![4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline](/img/structure/B1400054.png)
![N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine](/img/structure/B1400055.png)
![{Spiro[3.3]heptan-2-yl}methanamine](/img/structure/B1400056.png)
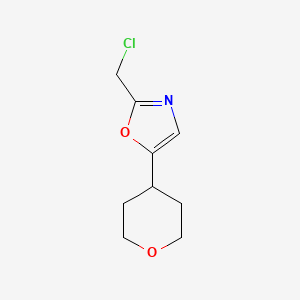
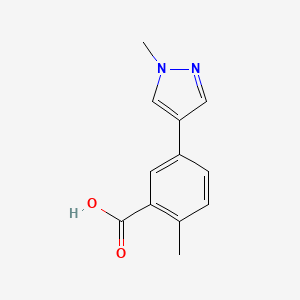
![[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1400060.png)
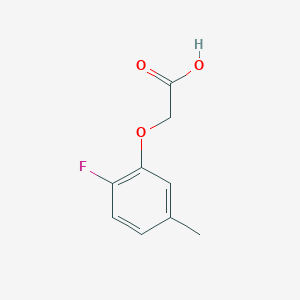
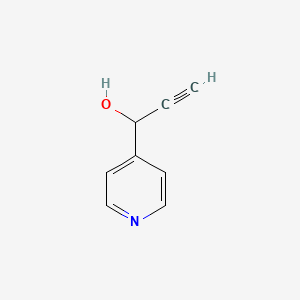
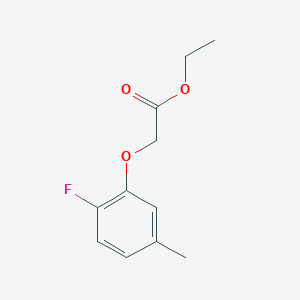
![Spiro[2.3]hexan-5-amine](/img/structure/B1400068.png)